Isothiazolidine 1,1-dioxide
Overview
Description
Propane sultam, also known as 1,3-propanesultam, is a cyclic sulfonamide with the molecular formula C3H7NO2S. It is a sulfur analog of lactams (cyclic amides) and is characterized by a sulfonamide group attached to a three-carbon ring.
Mechanism of Action
Target of Action
Isothiazolidine 1,1-dioxide is a small molecule that primarily targets chloride channels . It is also used in the synthesis of orally bioavailable hepatitis B capsid inhibitors and in the preparation of cryptochrome inhibitors as antidiabetic agents .
Mode of Action
This compound interacts with its targets by binding to chloride channels, which prevents the flow of chloride ions into the cell . This action depolarizes the membrane, leading to cell death .
Biochemical Pathways
It is known that the compound disrupts the metabolic pathways involving dehydrogenase enzymes . This disruption inhibits growth and metabolism in cells .
Pharmacokinetics
The compound’s ability to inhibit the growth of cells in culture suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth and metabolism, leading to irreversible cell damage and loss of viability . This is achieved through the disruption of metabolic pathways involving dehydrogenase enzymes .
Action Environment
It is known that isothiazolinones, a class of compounds to which this compound belongs, are used in various environments due to their bacteriostatic and fungiostatic activity . Despite their effectiveness, they are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .
Biochemical Analysis
Biochemical Properties
Isothiazolidine 1,1-dioxide has been found to interact with various biomolecules. It binds to chloride channels, preventing the flow of chloride ions into the cell . This interaction depolarizes the membrane and leads to cell death .
Cellular Effects
The effects of this compound on cells have been observed in culture. It inhibits the growth of cells by binding to chloride channels and preventing the flow of chloride ions into the cell . This action depolarizes the membrane and leads to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with chloride channels. By binding to these channels, it prevents the flow of chloride ions into the cell . This action depolarizes the membrane, disrupting normal cellular function and leading to cell death .
Dosage Effects in Animal Models
This compound has been shown to inhibit restenosis in animal models by preventing the proliferation of vascular smooth muscle cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane sultam can be synthesized through several methods. One common approach involves the reaction of propane-1,3-sultone with amines to form N-substituted aminosulfonic acids, which are then dehydrated to yield the corresponding sultams . Another method involves the cyclization of sulfonyl chlorides with amines under specific conditions . Additionally, β-sultams can be prepared through tertiary amine-catalyzed [2 + 2] cycloaddition reactions .
Industrial Production Methods
Industrial production of propane sultam typically involves the large-scale synthesis of propane-1,3-sultone, followed by its reaction with various amines to produce the desired sultam derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propane sultam undergoes several types of chemical reactions, including:
Oxidation: Propane sultam can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert propane sultam to its corresponding amine derivatives.
Substitution: Various substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of propane sultam include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of propane sultam include sulfonic acids, amine derivatives, and various substituted sultams. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Propane sultam has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propane sultam include other sultams such as naphtho-1,8-sultam and β-sultams. These compounds share the cyclic sulfonamide structure but differ in the size of the ring and the nature of the substituents .
Uniqueness
Propane sultam is unique due to its three-carbon ring structure, which imparts specific chemical properties and reactivity. Its small ring size allows for easy modification and functionalization, making it a versatile building block in organic synthesis .
Conclusion
Propane sultam is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important tool in scientific research and industrial processes. Continued exploration of its properties and applications will likely yield new insights and innovations in various fields.
Properties
IUPAC Name |
1,2-thiazolidine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYCWCIGCYGQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348987 | |
Record name | isothiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5908-62-3 | |
Record name | isothiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanesultam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes isothiazolidine 1,1-dioxide an interesting scaffold for drug discovery?
A: this compound, also known as γ-sultam, represents a privileged structure in medicinal chemistry. Its value stems from its ability to mimic peptide bonds and its presence in various bioactive molecules. Notably, it has shown promise as a core structure in developing anti-inflammatory drugs, particularly dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) .
Q2: How does the structure of this compound lend itself to diverse chemical modifications?
A: this compound possesses several modifiable positions allowing for the introduction of diverse substituents. Researchers have successfully explored substitutions at the nitrogen, the carbon adjacent to the sulfonyl group, and the carbon at the 4-position . This versatility makes it possible to fine-tune the physicochemical properties and biological activities of the resulting compounds.
Q3: Can you provide an example of how structural modification impacted the biological activity of an this compound derivative?
A: A striking example is the development of S-2474, an antiarthritic drug candidate. This compound, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, exhibited potent inhibition of both COX-2 and 5-LO enzymes, along with suppression of interleukin-1 (IL-1) production . The presence of the 2-ethyl group and the (E)-3,5-di-tert-butyl-4-hydroxybenzylidene moiety proved crucial for its potent anti-inflammatory activity.
Q4: What synthetic strategies are commonly employed to access this compound derivatives?
A: Several synthetic approaches have been developed. One common strategy involves the reaction of chlorosulfonyl isocyanate with olefins in the presence of radical initiators, leading to the formation of isothiazolidine 1,1-dioxides . Another approach involves a novel tandem SN/Michael addition sequence starting from methanesulfonanilides and EWG-substituted allyl bromides .
Q5: How can click chemistry be utilized in the synthesis of this compound derivatives?
A: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for constructing diverse this compound libraries. One-pot click/aza-Michael and click/OACC esterification protocols have been successfully employed to generate libraries of triazole-containing isothiazolidine 1,1-dioxides, showcasing the versatility and efficiency of this approach .
Q6: Are there any challenges associated with synthesizing this compound derivatives?
A: Achieving high regio- and stereoselectivity can be challenging, especially when dealing with substituted derivatives. For instance, controlling the regioselectivity in the formation of N-substituted-4-substituted isothiazolidine-1,1-dioxides requires careful optimization of reaction conditions .
Q7: Has this compound been explored for targets beyond COX-2 and 5-LO?
A: Yes, recent research has expanded the scope of this compound as a pharmacophore. It has shown potential as a P2X7 modulator, highlighting its potential applicability in other therapeutic areas .
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